REACTION_SMILES
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[CH3:17][CH2:18][O:19][C:20](=[O:21])[CH3:22].[CH3:1][O:2][c:3]1[c:4]([O:12][CH2:13][CH2:14][O:15][CH3:16])[cH:5][c:6]([N+:9]([O-:10])=[O:11])[cH:7][cH:8]1>>[CH3:1][O:2][c:3]1[c:4]([O:12][CH2:13][CH2:14][O:15][CH3:16])[cH:5][c:6]([NH2:9])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOc1cc([N+](=O)[O-])ccc1OC
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Name
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Type
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product
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Smiles
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COCCOc1cc(N)ccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |